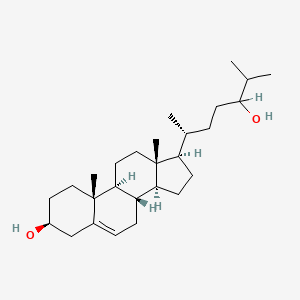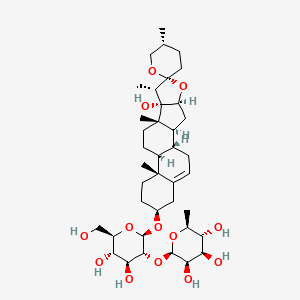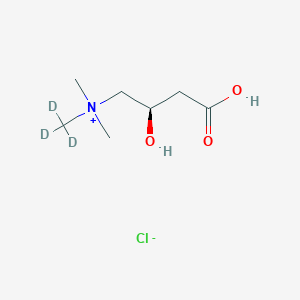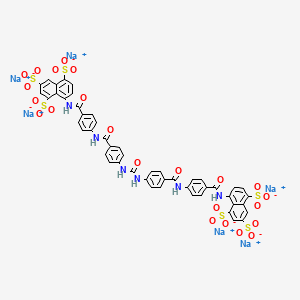
24-Hydroxycholestérol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Il a été découvert pour la première fois en 1953 par Alberto Ercoli, S. Di Frisco et Pietro de Ruggieri, qui ont isolé la molécule dans le cerveau de cheval et ont ensuite démontré sa présence dans le cerveau humain . Ce composé joue un rôle crucial dans la régulation des taux de cholestérol dans le cerveau et est impliqué dans divers processus physiologiques.
Applications De Recherche Scientifique
24-Hydroxycholesterol has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying oxysterol chemistry and metabolism.
Medicine: Research indicates its potential neuroprotective effects in conditions like Alzheimer’s disease.
Industry: While its industrial applications are limited, it is used in the development of pharmaceuticals targeting cholesterol metabolism and neuroprotection.
Mécanisme D'action
Target of Action
24-Hydroxycholesterol, also known as cholest-5-ene-3,24-diol or cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . The primary targets of 24-Hydroxycholesterol are N-Methyl-D-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the central nervous system . It also targets liver X receptors, a class of nuclear receptors that sense oxysterols .
Mode of Action
24-Hydroxycholesterol acts as a potent, direct, and selective positive allosteric modulator of NMDARs . As an agonist of liver X receptors, it can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Biochemical Pathways
24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . This production serves as one of several counterbalancing mechanisms for cholesterol synthesis in the brain .
Pharmacokinetics
After entering general blood circulation and traveling to the liver, 24-Hydroxycholesterol can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted . The plasmatic concentration of 24-Hydroxycholesterol results in the balance between cerebral production and liver elimination .
Result of Action
24-Hydroxycholesterol may participate in several aspects of brain development and function, such as axon and dendrite growth or synaptogenesis . It also acts as a positive allosteric modulator of NMDA receptors . Regulation of 24-Hydroxycholesterol metabolism in neurons may play a role in their health and function, as well as their response to injury or disease .
Action Environment
The action of 24-Hydroxycholesterol is influenced by the environment within the brain. It is produced by neurons in the brain to maintain cholesterol homeostasis . Blood plasma levels of 24-Hydroxycholesterol may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .
Analyse Biochimique
Biochemical Properties
24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It interacts with apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . These complexes can cross the blood-brain barrier more easily than free cholesterol, serving as a counterbalancing mechanism for cholesterol synthesis in the brain .
Cellular Effects
24-Hydroxycholesterol affects the functioning of neurons, astrocytes, oligodendrocytes, and vascular cells . It influences cell function by regulating cholesterol synthesis and fatty acid synthesis . It also affects cell viability, amyloid β production, neurotransmission, and transcriptional activity .
Molecular Mechanism
The molecular mechanism of 24-Hydroxycholesterol involves its binding to liver X receptors (LXRs), a class of nuclear receptors that sense oxysterols . In the brain, liver X receptor beta is the primary LXR type, which interacts with 24-Hydroxycholesterol . The levels of 24-Hydroxycholesterol sensed by LXRs can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 24-Hydroxycholesterol have been observed to change over time . It has been found that average human serum concentrations were 12.3±4.79 ng/ml for free 24 (s)-hydroxycholesterol .
Dosage Effects in Animal Models
The effects of 24-Hydroxycholesterol in animal models vary with different dosages
Metabolic Pathways
24-Hydroxycholesterol is involved in the cholesterol metabolic pathway . It is produced from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1) . After its formation, 24-Hydroxycholesterol can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted .
Transport and Distribution
24-Hydroxycholesterol is transported and distributed within cells and tissues via its binding to apolipoproteins to form HDL-like complexes . These complexes can cross the blood-brain barrier more easily than free cholesterol .
Subcellular Localization
The subcellular localization of 24-Hydroxycholesterol is primarily within neurons . After its formation, it can remain inside the neurons, diffuse into the nucleus, and activate LXRs, inducing transcriptional changes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 24-Hydroxycholestérol implique généralement l'hydroxylation du cholestérol à la position 24 du carbone. Cette réaction est catalysée par l'enzyme cholestérol 24-hydroxylase (CYP46A1) . L'hydroxylation asymétrique de Sharpless de l'acétate de desmostérol est une réaction clé utilisée dans l'introduction stéréosélective de la fonctionnalité en position 24 .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. la conversion enzymatique du cholestérol à l'aide de CYP46A1 reste une approche fondamentale. Le composé peut être extrait et purifié à partir de sources biologiques, telles que le sérum humain, à l'aide de techniques avancées comme la LC/ESI/MS/MS .
Analyse Des Réactions Chimiques
Types de réactions : Le 24-Hydroxycholestérol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé davantage pour former d'autres oxystérols.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en cholestérol ou en d'autres dérivés.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent les enzymes du cytochrome P450.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les chlorures de sulfonyle peuvent faciliter les réactions de substitution.
Principaux produits :
Oxydation : Produit divers oxystérols.
Réduction : Donne du cholestérol ou d'autres dérivés réduits.
Substitution : Forme des produits estérifiés ou éthérifiés.
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Il sert de composé modèle pour l'étude de la chimie et du métabolisme des oxystérols.
Médecine : La recherche indique ses effets neuroprotecteurs potentiels dans des conditions comme la maladie d'Alzheimer.
Industrie : Bien que ses applications industrielles soient limitées, il est utilisé dans le développement de médicaments ciblant le métabolisme du cholestérol et la neuroprotection.
5. Mécanisme d'action
Le this compound exerce ses effets par plusieurs mécanismes :
Cibles moléculaires : Il agit comme un modulateur allostérique positif des récepteurs NMDA (N-méthyl-D-aspartate), améliorant la plasticité synaptique et les fonctions cognitives.
Voies impliquées : Le composé influence la voie SIRT1/PGC1α/Nrf2, favorisant la dégradation des protéines tau et contrant potentiellement la maladie d'Alzheimer.
Composés similaires :
25-Hydroxycholestérol : Un autre oxystérol impliqué dans l'homéostasie du cholestérol et les réponses immunitaires.
27-Hydroxycholestérol : Joue un rôle dans le transport et le métabolisme du cholestérol.
Unicité : Le this compound est unique en raison de son rôle spécifique dans le cerveau, notamment dans le maintien de l'homéostasie du cholestérol et la modulation des récepteurs NMDA . Contrairement à d'autres oxystérols, il a un impact distinct sur la neuroprotection et les fonctions cognitives .
Comparaison Avec Des Composés Similaires
25-Hydroxycholesterol: Another oxysterol involved in cholesterol homeostasis and immune responses.
27-Hydroxycholesterol: Plays a role in cholesterol transport and metabolism.
Uniqueness: 24-Hydroxycholesterol is unique due to its specific role in the brain, particularly in maintaining cholesterol homeostasis and modulating NMDA receptors . Unlike other oxysterols, it has a distinct impact on neuroprotection and cognitive functions .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-GHMQSXNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/no-structure.png)



